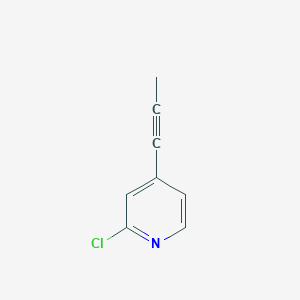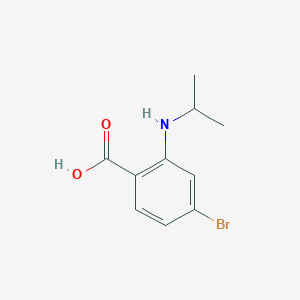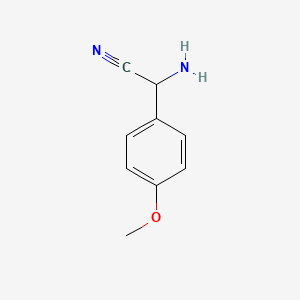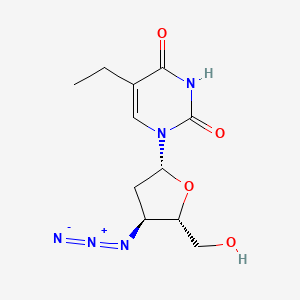
1-(Adamantan-1-ylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-ylmethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with an adamantane moiety The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound
Métodos De Preparación
The synthesis of 1-(Adamantan-1-ylmethyl)-1H-pyrazole typically involves the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions. This method yields the desired product in good yields, ranging from 67% to 92% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-(Adamantan-1-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. .
Aplicaciones Científicas De Investigación
1-(Adamantan-1-ylmethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Materials Science: Due to its rigid structure, the compound is explored for use in creating thermally stable materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, such as reducing inflammation and lowering blood pressure .
Comparación Con Compuestos Similares
1-(Adamantan-1-ylmethyl)-1H-pyrazole can be compared with other adamantane-containing compounds and pyrazole derivatives:
Adamantane Derivatives: Compounds like 1-(adamantan-1-yl)-3,4-dimethyl-3-phenylpiperidine and N-(1-adamantyl)-N-benzylacetamide share the adamantane moiety but differ in their functional groups and applications
Pyrazole Derivatives: Other pyrazole derivatives, such as 1-(adamantan-1-ylmethyl)-5-methyl-1H-pyrazole, exhibit similar biological activities but may differ in their potency and specificity.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-(1-adamantylmethyl)pyrazole |
InChI |
InChI=1S/C14H20N2/c1-2-15-16(3-1)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-3,11-13H,4-10H2 |
Clave InChI |
KHWYQYHRYGZUJG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CN4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B8762096.png)




![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-diol](/img/structure/B8762134.png)
![(3-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)oxetan-3-YL)methanol](/img/structure/B8762149.png)

![3-amino-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B8762156.png)
